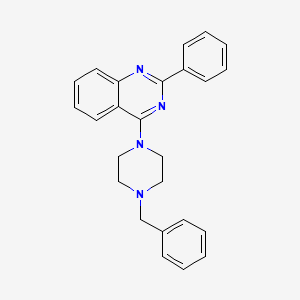
AChE/A
Overview
Description
Acetylcholinesterase (AChE) is an enzyme that catalyzes the breakdown of acetylcholine and other choline esters that function as neurotransmitters. It is a crucial enzyme in the cholinergic system, playing a significant role in terminating synaptic transmission at cholinergic synapses by hydrolyzing acetylcholine into acetate and choline . This enzyme is found in various tissues, including the brain, muscles, and red blood cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetylcholinesterase inhibitors often involves the combination of various chemical compounds. For instance, a novel compound was synthesized by combining flurbiprofen and isoniazide, which showed enhanced acetylcholinesterase inhibition activity . The synthetic route typically involves the use of computer-aided drug design to optimize the structure and activity of the compound .
Industrial Production Methods
Industrial production of acetylcholinesterase inhibitors involves large-scale chemical synthesis processes. These processes often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetylcholinesterase inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific inhibitor being synthesized. For example, the combination of flurbiprofen and isoniazide results in a compound with enhanced acetylcholinesterase inhibition activity .
Scientific Research Applications
Acetylcholinesterase inhibitors have a wide range of scientific research applications, including:
Chemistry: Used in the study of enzyme kinetics and structure-activity relationships.
Biology: Used to study the cholinergic system and its role in various physiological processes.
Industry: Used in the development of pesticides and nerve agents.
Mechanism of Action
Acetylcholinesterase inhibitors work by binding to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to prolonged activation of cholinergic receptors . The active site of acetylcholinesterase features two important sites: the anionic site and the esteratic site. Inhibitors like organophosphates modify the serine residue in the esteratic site, preventing the binding of acetylcholine .
Comparison with Similar Compounds
Acetylcholinesterase inhibitors can be compared with other cholinesterase inhibitors, such as butyrylcholinesterase inhibitors. While both types of inhibitors prevent the breakdown of acetylcholine, acetylcholinesterase inhibitors are more specific to the cholinergic system . Similar compounds include:
- Donepezil
- Rivastigmine
- Galantamine
- Tacrine
These compounds vary in their binding affinities and specific interactions with the enzyme, making acetylcholinesterase inhibitors unique in their mechanism of action and therapeutic applications .
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-2-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4/c1-3-9-20(10-4-1)19-28-15-17-29(18-16-28)25-22-13-7-8-14-23(22)26-24(27-25)21-11-5-2-6-12-21/h1-14H,15-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATVSLHMOONKQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoate](/img/structure/B3477625.png)
![2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B3477628.png)
![5-(4-bromophenyl)-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3477637.png)
![2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B3477652.png)
![[2-(4-Methoxyphenyl)-4-oxochromen-6-yl] 4-fluorobenzoate](/img/structure/B3477676.png)
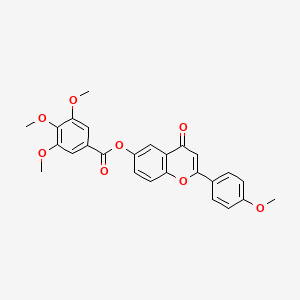
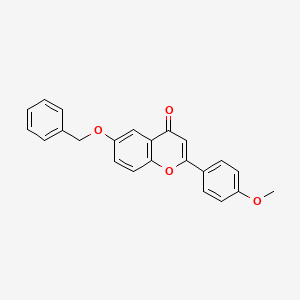
![N-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide](/img/structure/B3477697.png)
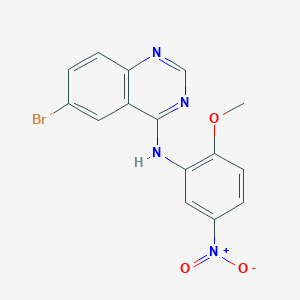
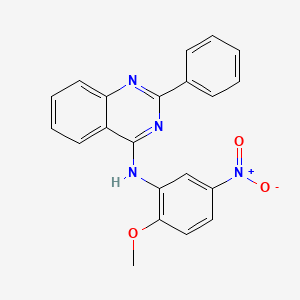
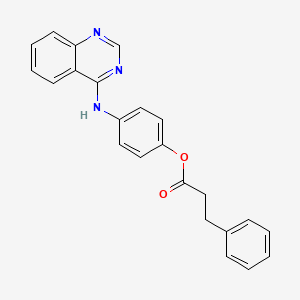
![[4-(Quinazolin-4-ylamino)phenyl] 4-fluorobenzoate](/img/structure/B3477720.png)
![N-(2,6-dichlorophenyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide](/img/structure/B3477732.png)
![2-hydroxy-5-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B3477740.png)
